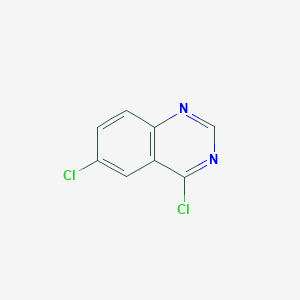

4,6-Dichloroquinazoline

描述

Historical Context and Evolution of Quinazoline (B50416) Research

The journey into the world of quinazolines began in 1869 with the first reported synthesis of a quinazolinone derivative from anthranilic acid and cyanide. researchgate.net The parent compound, quinazoline, was first synthesized in 1895 by August Bischler and Lang. wikipedia.org The name "quinazoline" was proposed in 1887 by Widdege, noting its isomeric relationship with cinnoline (B1195905) and quinoxaline. researchgate.net Over the decades, research into quinazoline chemistry has burgeoned, with an exponential increase in the number of synthesized derivatives, driven by their diverse biological activities. ontosight.ai The discovery of the anticancer properties of certain quinazoline derivatives, such as gefitinib, which was approved by the FDA in 2003, marked a significant milestone, further fueling research in this area. wikipedia.org

Relevance of Halogenated Quinazolines in Synthetic Chemistry

Halogenated quinazolines have emerged as exceptionally valuable intermediates in organic synthesis. mdpi.com The presence of halogen atoms, particularly chlorine, at specific positions on the quinazoline ring system provides reactive handles for a variety of chemical transformations. mdpi.com The carbon-halogen bond (C-X) in these compounds is susceptible to displacement by nucleophiles and serves as an excellent anchor point for transition metal-catalyzed cross-coupling reactions. mdpi.com This reactivity allows for the introduction of a wide array of functional groups, enabling the construction of complex and diverse molecular libraries. The order of reactivity for these Csp²-halogen bonds in cross-coupling reactions generally follows the trend C-I > C-Br >> C-Cl, which allows for selective functionalization when multiple different halogens are present. mdpi.com

Overview of 4,6-Dichloroquinazoline as a Privileged Synthetic Intermediate

Among the various halogenated quinazolines, this compound has garnered significant attention as a privileged synthetic intermediate. lookchem.com Its structure features two chlorine atoms at positions 4 and 6, offering distinct opportunities for sequential and regioselective functionalization. The chlorine at the 4-position is particularly activated towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms. mdpi.comnih.gov This inherent reactivity difference between the C4 and C6 positions allows chemists to selectively modify one position while leaving the other intact for subsequent transformations. This attribute makes this compound a highly sought-after building block for the synthesis of polysubstituted quinazolines with potential applications in drug discovery and materials science. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBCOVKUVLFOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289021 | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-22-7 | |

| Record name | 7253-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Spectroscopic Profile of 4,6 Dichloroquinazoline

Physicochemical Properties

This compound is a solid at room temperature. cymitquimica.com Its molecular formula is C₈H₄Cl₂N₂ with a corresponding molecular weight of approximately 199.04 g/mol . chemscene.comsigmaaldrich.com

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| Physical State | Solid |

| Color | White to Yellow |

This table presents key physicochemical properties of this compound.

Spectroscopic Data

While detailed spectroscopic data can vary slightly depending on the solvent and instrument used, the general features are well-established. The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the benzene (B151609) ring portion of the molecule. The ¹³C NMR spectrum would display signals for the eight carbon atoms in the quinazoline (B50416) core. Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms.

Synthesis of 4,6 Dichloroquinazoline

The primary synthetic route to 4,6-dichloroquinazoline typically involves the chlorination of a precursor quinazoline-dione. A common method starts with anthranilic acid, which is reacted with potassium cyanate (B1221674) to form 2,4-quinazolinedione. google.com This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅, to yield this compound. google.com The use of an aliphatic amide as a solvent in the chlorination step has been reported to be effective. google.com

Reactivity and Synthetic Transformations of 4,6 Dichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C4-chloro substituent of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov This is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. youtube.comlibretexts.org This enhanced reactivity allows for the selective displacement of the C4-chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, often under mild conditions. mdpi.comnih.gov The reaction with amines, in particular, has been extensively studied and is a key step in the synthesis of numerous biologically active compounds. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and halogenated quinazolines are excellent substrates for these transformations. nih.gov

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for modifying the this compound scaffold. libretexts.orgyonedalabs.com This reaction can be performed selectively at either the C4 or C6 position by carefully controlling the reaction conditions and the palladium catalyst system. nih.govnih.gov For instance, ligand-free conditions have been shown to favor C4-selectivity in the Suzuki-Miyaura coupling of related dichloroheteroarenes. nih.gov This allows for the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting quinazoline derivatives. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction provides a versatile method for introducing a wide range of primary and secondary amines at the C4 and C6 positions of the quinazoline ring. nih.gov The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and can influence the selectivity when both chlorine atoms are present. purdue.eduwuxiapptec.com This method has become a go-to strategy for synthesizing substituted aminoquinazolines, which are prevalent in many pharmacologically active molecules. researchgate.net

Application of 4,6 Dichloroquinazoline in the Synthesis of Functionalized Derivatives

Synthesis of 4-Amino-6-chloroquinazolines

The selective reaction of this compound with an amine nucleophile readily affords 4-amino-6-chloroquinazolines. acs.org This transformation typically proceeds with high regioselectivity for the C4 position due to its higher electrophilicity. mdpi.comnih.gov The remaining chlorine atom at the C6 position can then be subjected to further functionalization, such as a Suzuki coupling or another Buchwald-Hartwig amination, to generate disubstituted quinazolines.

Synthesis of 4,6-Disubstituted Quinazolines

The synthesis of 4,6-disubstituted quinazolines can be achieved through a stepwise approach. For example, a Suzuki-Miyaura coupling can be performed first, followed by a nucleophilic aromatic substitution or a second cross-coupling reaction at the remaining chlorinated position. nih.govnih.gov The order of these reactions can be strategically chosen to achieve the desired substitution pattern. This stepwise functionalization is a powerful strategy for building molecular complexity and accessing novel chemical space.

Conclusion

Exploration of Novel Derivatization Pathways

The synthesis of new this compound derivatives is crucial for expanding the library of potential drug candidates. While conventional methods starting from anthranilic acid derivatives are well-established, researchers are increasingly exploring more advanced and efficient synthetic strategies. nih.gov

One promising area is the use of transition-metal-catalyzed reactions , which offer novel ways to form carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.com Catalysts based on copper, manganese, and rhodium have been employed for the synthesis of quinazoline derivatives, sometimes under milder and more environmentally friendly conditions. mdpi.comfrontiersin.orgresearchgate.net For instance, rhodium-catalyzed C-H activation allows for the direct amination of the quinazoline core, providing a direct route to previously inaccessible derivatives. researchgate.net

Another area of focus is the development of one-pot synthesis protocols . These methods, which involve multiple reaction steps in a single reaction vessel, can improve efficiency and reduce waste. mdpi.com For example, a one-pot synthesis of quinazolines from 2-aminobenzylamines and aryl aldehydes has been developed using a copper catalyst. mdpi.com

Future research will likely focus on expanding the range of transition-metal catalysts used for quinazoline synthesis and developing more stereoselective and regioselective reactions. The use of flow chemistry and microwave-assisted synthesis could also help to accelerate the discovery of new derivatization pathways. mdpi.com

Deepening Mechanistic Understanding of Biological Activities

While many this compound derivatives have shown potent biological activity, a deeper understanding of their mechanisms of action is needed to guide the design of more effective and selective drugs. Many current quinazoline-based drugs target well-known cancer-related proteins like the epidermal growth factor receptor (EGFR). nih.govmdpi.com However, recent research has revealed that quinazoline derivatives can interact with a much broader range of biological targets.

For example, some derivatives have been shown to inhibit other protein kinases involved in cancer, such as p21-activated kinase 4 (PAK4) , which plays a role in cell migration and invasion. acs.org Others have been found to inhibit enzymes like dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase (PARP) , both of which are important for cancer cell survival. nih.govnih.gov Some quinazoline derivatives can also inhibit topoisomerases , enzymes that are essential for DNA replication. nih.gov

Furthermore, some derivatives have been shown to induce apoptosis , or programmed cell death, in cancer cells through various signaling pathways. nih.govnih.gov Understanding the precise molecular interactions that lead to these effects is a key area of ongoing research. For instance, studies have shown that certain derivatives can trigger the release of cytochrome c from mitochondria, a key step in the apoptotic process. nih.gov

Future research will likely involve the use of advanced techniques like proteomics and genomics to identify the full range of proteins that interact with this compound derivatives. This will provide a more complete picture of their biological activities and help to identify new therapeutic targets.

Application in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a drug at the site of disease, thereby improving its efficacy and reducing side effects. acs.orgfrontiersin.org The this compound scaffold is being explored for its potential in the development of novel targeted delivery systems, particularly in the field of oncology.

One of the most exciting new areas is the development of Proteolysis Targeting Chimeras (PROTACs) . nih.govresearchgate.netnih.gov PROTACs are bifunctional molecules that can recruit a specific protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov Quinazoline derivatives can be used as the "warhead" that binds to the target protein, while another part of the PROTAC molecule binds to the E3 ligase. nih.gov This approach offers a way to target proteins that have been traditionally difficult to inhibit with small molecules. scispace.commarinbio.com

Another area of research is the use of nanoparticles to deliver this compound derivatives to tumors. frontiersin.org Nanoparticles can be designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. They can also be functionalized with targeting ligands that bind to specific receptors on the surface of cancer cells, further enhancing their specificity. frontiersin.org

Future research in this area will focus on designing more efficient and selective PROTACs based on the this compound scaffold. The development of new nanoparticle formulations that can overcome the challenges of drug delivery, such as poor solubility and stability, will also be a key priority.

Development of Combination Therapies

Combining different therapeutic agents is a common strategy in cancer treatment to overcome drug resistance and improve outcomes. nih.gov Researchers are actively investigating the potential of combining this compound derivatives with other anticancer drugs.

Studies have shown that some quinazoline derivatives can have a synergistic effect when used in combination with conventional chemotherapy drugs like doxorubicin. nih.gov This means that the combination is more effective than either drug used alone. The mechanism of this synergy can involve the inhibition of DNA repair pathways, making cancer cells more susceptible to the DNA-damaging effects of chemotherapy. nih.gov

There is also growing interest in combining this compound derivatives with immunotherapy . nih.gov Immunotherapy aims to boost the body's own immune system to fight cancer. Some quinazoline derivatives may be able to enhance the effectiveness of immunotherapy by making cancer cells more visible to the immune system or by reducing the number of immunosuppressive cells in the tumor microenvironment. nih.gov

Future research will involve conducting more preclinical and clinical studies to evaluate the efficacy and safety of different combination therapies. Identifying biomarkers that can predict which patients are most likely to respond to a particular combination will also be an important area of focus.

Advanced Computational Modeling for Drug Design

Computational methods play an increasingly important role in modern drug discovery, and the development of new this compound derivatives is no exception. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being used to design new compounds with improved potency and selectivity. nih.govnih.govbiointerfaceresearch.com

QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govnih.gov By analyzing a series of known compounds, researchers can develop models that can predict the activity of new, untested compounds. mui.ac.ir This can help to prioritize which compounds to synthesize and test, saving time and resources. biointerfaceresearch.com

Molecular docking is a computational technique that predicts how a molecule will bind to a protein target. scispace.comnih.gov This can provide valuable insights into the mechanism of action of a drug and can be used to design new molecules that bind more tightly to the target. ijcce.ac.ir For example, docking studies have been used to understand how this compound derivatives bind to the ATP-binding site of protein kinases. mdpi.com

Future advancements in computational power and algorithms will likely lead to even more accurate and predictive models for drug design. The integration of artificial intelligence and machine learning techniques could further accelerate the discovery of new this compound-based drugs. biointerfaceresearch.com

Investigation of Previously Unexplored Pharmacological Targets

While much of the research on this compound derivatives has focused on well-established cancer targets like EGFR, there is a growing interest in exploring new and previously unexplored pharmacological targets. nih.govnih.gov This could lead to the development of new drugs for a wider range of diseases.

One strategy is to screen libraries of this compound derivatives against a broad panel of biological targets. This "phenotypic screening" approach can identify compounds with interesting biological activities, even if the precise target is not initially known.

Another approach is to design derivatives that are selective for less-studied members of large protein families, such as the protein kinases. For example, while many quinazoline-based drugs target EGFR, there are hundreds of other protein kinases in the human genome, many of which are potential drug targets. The development of selective inhibitors for these kinases could open up new therapeutic opportunities. acs.org

The discovery that some quinazoline derivatives can inhibit enzymes like DHFR and PARP also highlights the potential for this scaffold to interact with a diverse range of targets. nih.govnih.gov Future research in this area will likely involve a combination of computational and experimental approaches to identify and validate new pharmacological targets for this compound derivatives.

Addressing Challenges in Scalable Synthesis

For a new drug candidate to be successful, it must be possible to produce it on a large scale in a cost-effective and environmentally friendly manner. While many different methods have been developed for the synthesis of this compound derivatives in the laboratory, scaling up these processes can present significant challenges. researchgate.netgoogle.com

One challenge is the need for expensive or hazardous reagents and catalysts. nih.gov For example, some transition-metal catalysts are rare and expensive, which can make the large-scale synthesis of a drug uneconomical. mdpi.com The use of hazardous reagents also requires special handling and disposal procedures, which can add to the cost and complexity of the manufacturing process.

Another challenge is the formation of byproducts, which can be difficult to separate from the desired product. mdpi.com This can lead to lower yields and can require additional purification steps, which can increase the cost and time of the manufacturing process.

Future research in this area will focus on developing more sustainable and efficient synthetic methods that are suitable for large-scale production. This includes the use of more abundant and less toxic catalysts, the development of more selective reactions that minimize the formation of byproducts, and the use of continuous manufacturing processes. mdpi.com

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,6-Dichloroquinazoline for high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, refluxing precursors in polar aprotic solvents like DMSO (18 hours at elevated temperatures) followed by controlled crystallization (e.g., water-ethanol mixtures) can yield ~65% purity. Monitoring reaction progress via TLC and adjusting stoichiometry of chlorine-substituted intermediates (e.g., 2,4-dichlorophenoxy derivatives) is critical. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : To assess purity (e.g., observed m.p. 141–143°C in hydrazide derivatives) .

- NMR Spectroscopy : H/C NMR to confirm substitution patterns and electronic environments .

- Mass Spectrometry : High-resolution MS for molecular weight validation and fragmentation studies.

- HPLC : For quantifying impurities and stability under varying pH/temperature .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and chemical-resistant suits to avoid dermal exposure. Store at 0–6°C in airtight containers to prevent hydrolysis . Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HCl gas). Emergency protocols should include immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the reactivity of this compound vary with different nucleophiles, and how can regioselectivity be controlled?

- Methodological Answer : The C-4 and C-6 positions exhibit distinct electronic environments due to the quinazoline ring’s aromaticity. For example, reactions with cyclic amines (e.g., piperazine) favor substitution at C-4 under mild conditions (room temperature, DMF), while bulkier nucleophiles like tert-butylamine require elevated temperatures (80°C) for C-6 activation. Solvent polarity and base selection (e.g., KCO vs. EtN) significantly influence regioselectivity .

Q. What computational strategies can predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model charge distribution, frontier molecular orbitals, and transition states. For instance, studies on 4-aminoquinazolines show that electron-withdrawing groups at C-6 reduce LUMO energy, enhancing electrophilicity at C-4 . MD simulations can further assess solvation effects on reaction kinetics.

Q. How can this compound serve as a scaffold for designing kinase inhibitors or antimicrobial agents?

- Methodological Answer : The quinazoline core is a privileged structure in drug discovery. Functionalization strategies include:

- Kinase Inhibitors : Introduce sulfonamide or acrylamide groups at C-2 to target ATP-binding pockets .

- Antimicrobial Agents : Attach fluoroalkyl chains at C-4 to enhance membrane permeability. Validate efficacy via MIC assays against Gram-negative pathogens (e.g., E. coli) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer : Variability often arises from differences in solvent purity, catalyst loading, or workup procedures. For example, Yoshida et al. (1992) achieved 85% yield using anhydrous DMF, whereas Badie et al. (2014) reported 65% in DMSO due to residual water . To resolve contradictions:

- Replicate conditions with rigorous solvent drying (e.g., molecular sieves).

- Use in situ FTIR to monitor intermediate stability.

- Report detailed protocols (e.g., cooling rates during crystallization) to enhance reproducibility .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。